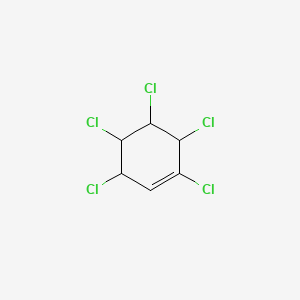

![molecular formula C15H26N4O7S2 B12826882 6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)

6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Doripenem hydrate is a broad-spectrum, carbapenem antibiotic marketed under the brand name Doribax by Janssen. It was approved by the FDA in 2007 to treat complicated urinary tract and intra-abdominal infections . Doripenem hydrate is effective against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool in the treatment of severe bacterial infections .

Méthodes De Préparation

The preparation of doripenem hydrate involves several steps. One method includes dissolving a doripenem rough product in water at 40-70°C, cooling the solution to 0-25°C, and adding activated carbon for decolorization. The solution is then filtered, and the filtrate is cooled to 0-10°C to precipitate the doripenem hydrate crystals. These crystals are then washed with a mixture of isopropanol and water and dried at 40-60°C under reduced pressure until the moisture content is between 4.4-5.5% .

Analyse Des Réactions Chimiques

Doripenem hydrate undergoes various chemical reactions, including hydrolysis and interactions with penicillin-binding proteins (PBPs). It is stable to hydrolysis by most beta-lactamases, which makes it effective against beta-lactamase-producing bacteria . The metabolism of doripenem is primarily through dehydropeptidase-I, resulting in a microbiologically inactive ring-opened metabolite . Common reagents used in these reactions include water and activated carbon for purification and decolorization .

Applications De Recherche Scientifique

Doripenem hydrate is extensively used in scientific research, particularly in the fields of medicine and microbiology. It is used to study the treatment of complicated intra-abdominal and urinary tract infections, including pyelonephritis . Research has also focused on its efficacy in treating nosocomial pneumonia and its pharmacokinetics in different populations . Additionally, doripenem hydrate is used in studies investigating the development of drug-resistant bacteria and the optimization of antibiotic dosing regimens .

Mécanisme D'action

Doripenem hydrate exerts its effects by inhibiting cell wall biosynthesis in bacteria. It reacts with penicillin-binding proteins (PBPs) to form stable acyl-enzymes, which inactivate the PBPs. This leads to a weakened cell wall that eventually ruptures due to osmotic pressure . Doripenem has high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli .

Comparaison Avec Des Composés Similaires

Doripenem hydrate is similar to other carbapenem antibiotics such as imipenem and meropenem. it has a broader spectrum of activity against gram-negative bacteria compared to imipenem and a similar spectrum to meropenem . Doripenem is unique in its stability to hydrolysis by most beta-lactamases and its lower propensity to cause seizures compared to other carbapenems . Similar compounds include imipenem, meropenem, and ertapenem .

Propriétés

IUPAC Name |

6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBEBXBDGKBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)

![tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12826818.png)

![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)